molecular formula C13H19BrFNO B1382233 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine CAS No. 1704065-27-9

3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine

Cat. No. B1382233
M. Wt: 304.2 g/mol
InChI Key: ZYEMQQZCDAEPAX-UHFFFAOYSA-N
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Description

3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine (also known as 4-Bromo-2-fluoro-N,N-diethylbenzylamine) is an organic compound that is widely used in scientific research. It has been used in a variety of synthetic and analytical processes, and is known for its high reactivity and selectivity. This compound has been used in a range of applications, including drug synthesis, analytical chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine is a compound that can be involved in various synthetic and chemical reactions, contributing to the development of novel organic compounds and materials. For example, the study of regioselective ring-opening reactions of aziridinium salts by bromide and fluoride shows the potential for synthesizing functionalized β-fluoro amines, which could be useful in pharmaceuticals and agrochemicals (D’hooghe & Kimpe, 2006). Similarly, research on bromo-derivatives of pyridine and their reactions with nucleophilic agents highlights the utility of bromo-functionalized compounds in creating complex molecular structures, potentially applicable in material science and drug discovery (Pevzner, 2003).

Advanced Materials and Catalysis

The compound may also find applications in the development of advanced materials and catalysis. For instance, the synthesis of polyfluoroalkyl derivatives of nitrogen and their reactions under various conditions could lead to materials with unique properties for industrial applications, such as in coatings, fluoropolymers, and electronics (Haszeldine, Mir, & Tipping, 1976).

Pharmacological Research

While ensuring the exclusion of direct drug use and dosage information, it's worth noting that the structural features of 3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine might be relevant in pharmacological research. The exploration of chemoselective amination processes, for example, could inform the synthesis of targeted molecular frameworks for drug development, providing insights into potential therapeutic applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Analytical and Diagnostic Applications

Compounds with specific halogen substitutions can be useful in analytical and diagnostic applications, such as in the development of radiolabeled compounds for imaging and diagnostic purposes. The synthesis of N-(3-[18F]fluoropropyl) derivatives, for example, demonstrates the potential of halogenated amines in creating radiotracers for positron emission tomography (PET) scans, which are critical in medical diagnostics and research (Klok, Klein, Herscheid, & Windhorst, 2006).

properties

IUPAC Name

3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrFNO/c1-3-16(4-2)8-5-9-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEMQQZCDAEPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206919
Record name 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-2-fluorophenoxy)-N,N-diethylpropan-1-amine

CAS RN

1704065-27-9
Record name 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(4-bromo-2-fluorophenoxy)-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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